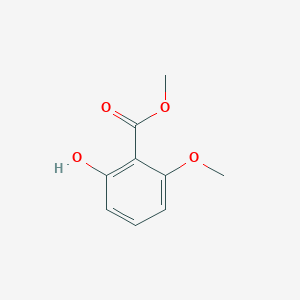

Methyl 2-hydroxy-6-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJIMTHQIPOSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335771 | |

| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22833-69-8 | |

| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Hydroxy 6 Methoxybenzoate

In Vitro Cytotoxicity Assessments

No studies presenting the cytotoxic effects, such as IC50 values, of Methyl 2-hydroxy-6-methoxybenzoate on any human cancer cell lines have been found. Research on related but structurally distinct molecules, such as certain benzofuran (B130515) derivatives, does show cytotoxic activity, but these findings are not applicable to this compound. nih.gov

Potential Mechanisms in Cancer Cell Modulation

In the absence of cytotoxicity data, there is consequently no research available on the potential mechanisms through which this compound might modulate cancer cell behavior, such as inducing apoptosis or affecting cell cycle regulation.

Pharmacological Activities and Biological Investigations of Methyl 2 Hydroxy 6 Methoxybenzoate

Antioxidant Properties and Oxidative Stress Modulation

The antioxidant potential of phenolic compounds is a significant area of research. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring of methyl 2-hydroxy-6-methoxybenzoate suggests it may possess antioxidant capabilities. ontosight.ai The arrangement of these functional groups influences the compound's ability to scavenge free radicals and modulate oxidative stress. ontosight.ainih.gov

Research into related hydroxybenzoic acid derivatives has shown that the number and position of hydroxyl groups are crucial for antioxidant activity. nih.gov For instance, the presence of a second hydroxyl group at the ortho- or para-position can enhance scavenging activity. nih.gov While specific studies detailing the antioxidant capacity of this compound are not extensively documented in the provided results, the structural features are indicative of potential antioxidant effects. The interplay between the hydroxyl and methoxy groups can contribute to the stabilization of radicals, a key mechanism in antioxidant action. nih.gov

Antifeedant Activity Against Agricultural Pests

Efficacy against Hylobius abietis (Pine Weevil)

The pine weevil, Hylobius abietis, is a major pest in European forestry, causing significant economic damage by feeding on the bark of coniferous seedlings. diva-portal.orgresearchgate.net Research has focused on finding environmentally benign alternatives to insecticides, with antifeedants being a promising option. diva-portal.orgnih.gov Antifeedants are substances that deter feeding, and several naturally occurring aromatic compounds have been investigated for this purpose. nih.govnih.gov

Bioassays have been conducted on various isomers of methyl hydroxy-methoxybenzoate to determine their antifeedant activity against the pine weevil. diva-portal.orgresearchgate.net In a study testing ten different isomers, this compound was one of the compounds evaluated. researchgate.net The results indicated that while there was considerable variation in the antifeedant effects among the isomers, eight of the ten compounds, including this compound, demonstrated some level of antifeedant activity after 24 hours of exposure. researchgate.net

The following table summarizes the antifeedant activity of several methyl hydroxy-methoxybenzoate isomers against Hylobius abietis.

| Compound | Antifeedant Activity (24h) |

| This compound | Active |

| Methyl 2-hydroxy-3-methoxybenzoate | Highest Effect |

| Methyl 2-hydroxy-5-methoxybenzoate | Active |

| Methyl 3-hydroxy-2-methoxybenzoate | Active |

| Methyl 4-hydroxy-3-methoxybenzoate | Active |

| Methyl 2,4-dimethoxybenzoate | High Antifeedant Index |

| Isopropyl 2,4-dimethoxybenzoate | High Antifeedant Index |

| Methyl (3,5-dimethoxyphenyl)acetate | Highly Effective |

| Methyl (2,5-dimethoxyphenyl)acetate | Highly Effective |

This table is based on findings from studies on benzoic acid derivatives and their antifeedant effects. researchgate.netnih.gov

Environmental and Agricultural Applications in Pest Management

The identification of effective antifeedants like this compound and its isomers offers a potential strategy for integrated pest management in forestry. diva-portal.orgnih.gov By deterring the feeding of Hylobius abietis, these compounds could help protect newly planted seedlings from damage, reducing the reliance on conventional insecticides. researchgate.net The use of naturally derived or nature-inspired compounds is often considered a more environmentally friendly approach to pest control. diva-portal.org

Further research into the practical application of these compounds, including formulation and field-testing, is necessary to fully realize their potential in protecting conifer seedlings in regenerating forests. nih.gov The structure-activity relationship studies provide valuable insights for developing even more potent and commercially viable antifeedants for pine weevil pest management. researchgate.netnih.gov

Other Reported Biological Effects and Pharmacological Properties

Beyond its potential antioxidant and antifeedant activities, this compound is noted to have other biological properties. It has been suggested to possess antibacterial activity, potentially by inhibiting enzymes involved in DNA repair and cell division. biosynth.com Additionally, there are indications that it may interfere with the metabolism of cancer cells and weevils. biosynth.com However, comprehensive in vitro and in vivo studies are required to fully elucidate these properties and their mechanisms of action. ontosight.ai

Mechanistic Elucidation of Methyl 2 Hydroxy 6 Methoxybenzoate S Biological Actions

Interactions with Cellular Enzymes, Receptors, and Other Biomolecules

The biological effects of Methyl 2-hydroxy-6-methoxybenzoate are rooted in its interactions with various biomolecules. Research into structurally similar methoxy-substituted compounds has revealed a capacity for enzyme inhibition across different classes. For instance, various methoxy (B1213986) benzoin (B196080) derivatives have demonstrated inhibitory activity against α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). acgpubs.org The presence and position of methoxy and hydroxyl groups on the aromatic ring are critical in determining the potency and selectivity of these interactions. mdpi.com

While specific receptor binding studies for this compound are not extensively detailed in the available literature, the broader class of chalcones, which share structural similarities, are known to interact with various receptors and enzymes. researchgate.net The structural characteristics of this compound, particularly its aromatic ring and functional groups, suggest the potential for interactions with biological targets through hydrogen bonding and hydrophobic interactions. Further research is necessary to elucidate the specific receptors and biomolecules with which it directly interacts to exert its biological functions.

Influence on Drug Metabolism and Enzyme Activity

The influence of this compound on drug metabolism is an important aspect of its biological profile. A significant metabolic pathway for the related compound, methyl salicylate (B1505791), is hydrolysis to salicylic (B10762653) acid. europa.eu This transformation is a key consideration in its biological activity.

Furthermore, methoxy-substituted compounds have been shown to modulate the activity of crucial drug-metabolizing enzymes. Specifically, certain natural products can inhibit the activity of cytochrome P450 (CYP) enzymes, such as CYP2B6 and CYP3A4, which are responsible for the metabolism of a wide range of drugs. nih.gov For example, studies on SH-SY5Y human neuroblastoma cells have demonstrated that inhibiting CYP2D6 and CYP3A can increase the neurotoxicity of certain compounds, highlighting the protective role of these enzymes. nih.gov The potential of this compound to interact with these and other CYP enzymes warrants further investigation to understand its impact on drug pharmacokinetics and potential for drug-drug interactions.

A study on methoxy-substituted chalcones, which are structurally related to benzoates, identified a potent inhibitor of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters. researchgate.net This suggests that the methoxy-substituted scaffold has the potential to influence the activity of key enzymes in metabolic pathways.

Modulation of Biological Signaling Pathways

The ability of a compound to modulate biological signaling pathways is a key determinant of its pharmacological effects. While direct evidence for the modulation of specific signaling pathways by this compound is limited, research on related compounds provides valuable insights. For example, its parent compound, methyl salicylate, is known to be involved in plant signaling, particularly in response to pathogens, where it is believed to be metabolized to the signaling molecule salicylic acid. wikipedia.org

In the context of anticancer mechanisms, synthetic and natural chalcones have been reported to modulate the activity of ATP-binding cassette (ABC) transporters like ABCG2 and to interfere with tubulin polymerization. nih.gov The methoxy and hydroxyl substitutions on the aromatic rings of these chalcones play a significant role in their activity. nih.gov Given the structural similarities, it is plausible that this compound could influence similar pathways, although specific studies are required to confirm this. The antioxidant properties of phenolic compounds, including those with methoxy and hydroxyl groups, can also impact signaling pathways by mitigating oxidative stress, which is implicated in various pathological conditions. mdpi.commdpi.com

Comparative Analysis with Known Bioactive Benzoate (B1203000) Derivatives

To better understand the biological actions of this compound, a comparative analysis with other well-characterized bioactive benzoate derivatives is informative.

Methyl Salicylate: As the parent compound lacking the 6-methoxy group, methyl salicylate is a well-known topical analgesic. wikipedia.org It is metabolized to salicylic acid, a nonsteroidal anti-inflammatory drug (NSAID). europa.eu The presence of the methoxy group in this compound likely alters its lipophilicity, metabolic fate, and interaction with biological targets compared to methyl salicylate. For instance, the biocide effect of Securidaca longepedunculata root barks has been attributed to methyl salicylate, with this compound being a related, co-occurring compound. psu.edu

Other Methoxy-Substituted Benzoates: The position of the methoxy group on the benzoate ring significantly influences biological activity. For example, a study on novel N-benzimidazole-derived carboxamides with varying methoxy and hydroxy substitutions demonstrated that the substitution pattern is critical for their antiproliferative and antioxidant activities. mdpi.com This underscores the importance of the specific substitution pattern in this compound for its biological effects.

Chalcones: Although not benzoate derivatives, chalcones are structurally related aromatic compounds with extensive research on their biological activities. Methoxy-substituted chalcones have shown a wide range of activities, including anticancer and monoamine oxidase inhibitory effects. researchgate.netnih.gov The α,β-unsaturated carbonyl system in chalcones is a key feature for their bioactivity, which is absent in this compound. This structural difference likely leads to distinct mechanisms of action.

The following table provides a comparative overview of this compound and related compounds:

| Compound | Key Structural Difference from this compound | Known Biological Activities |

| Methyl Salicylate | Lacks the 6-methoxy group. | Topical analgesic, precursor to salicylic acid. europa.euwikipedia.org |

| Methoxy-substituted Chalcones | Contains an α,β-unsaturated carbonyl linker between two aromatic rings. | Anticancer, monoamine oxidase inhibition. researchgate.netnih.gov |

| N-benzimidazole-derived carboxamides | Complex derivatives with benzimidazole (B57391) core. | Antiproliferative, antioxidant. mdpi.com |

This comparative analysis highlights that while the benzoate scaffold provides a foundation for biological activity, the specific substitutions, such as the methoxy group in this compound, are crucial in defining its unique mechanistic profile.

Advanced Analytical and Spectroscopic Characterization of Methyl 2 Hydroxy 6 Methoxybenzoate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating and quantifying the components of a mixture, thereby assessing the purity of a substance like Methyl 2-hydroxy-6-methoxybenzoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS can be utilized to determine its purity and identify any potential impurities. The gas chromatograph separates the volatile components of a sample, and the mass spectrometer then ionizes these components, providing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net

For instance, in the analysis of related methoxy (B1213986) methyl phenylacetones, GC-MS has proven effective in resolving and identifying regioisomers, which are compounds with the same molecular formula but different substituent positions on the aromatic ring. oup.com This capability is crucial for ensuring the correct isomer of this compound is present. The fragmentation patterns observed in the mass spectrum provide definitive structural information, confirming the presence of the methoxy and hydroxyl groups on the benzoate (B1203000) structure. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and quantification. For the analysis of this compound, HPTLC can be employed as a rapid and efficient method for purity checking. A suitable mobile phase would be selected to achieve a clear separation of the target compound from any non-volatile impurities on a silica (B1680970) gel plate. Visualization under UV light often reveals the separated spots, and their retention factor (Rf) values can be used for identification.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a subtype of gas chromatography, is instrumental in the separation of volatile compounds. In the context of this compound, GLC can be used to determine the percentage purity of a sample. The compound is vaporized and passed through a column with a liquid stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification and quantification when calibrated with a known standard. Studies on similar compounds have demonstrated the utility of GC (a broader term including GLC) in monitoring reaction yields and identifying byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound. It provides information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR) Applications

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum would exhibit distinct signals corresponding to the different types of protons present.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 3H |

| Ester Methyl Protons (-COOCH₃) | ~3.9 | Singlet | 3H |

| Aromatic Protons | ~6.5 - 7.5 | Multiplet | 3H |

| Hydroxyl Proton (-OH) | Variable | Singlet (broad) | 1H |

Table 1: Predicted ¹H-NMR Data for this compound. Note: Actual chemical shifts can vary depending on the solvent and concentration.

The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks allow for the precise assignment of each proton to its position in the molecule, confirming the arrangement of the substituents on the benzene (B151609) ring. rsc.org

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ester Carbonyl Carbon (-COO-) | ~170 |

| Aromatic Carbon (C-OH) | ~160 |

| Aromatic Carbon (C-OCH₃) | ~162 |

| Aromatic Carbons (C-H) | ~98 - 132 |

| Aromatic Carbon (C-COOCH₃) | ~105 |

| Methoxy Carbon (-OCH₃) | ~56 |

| Ester Methyl Carbon (-COOCH₃) | ~52 |

Table 2: Predicted ¹³C-NMR Data for this compound. Note: Actual chemical shifts can vary depending on the solvent and concentration. docbrown.info

The ¹³C-NMR spectrum complements the ¹H-NMR data, providing a complete picture of the carbon framework and confirming the substitution pattern of the benzene ring. The presence of nine distinct signals would verify the nine carbon atoms in the molecule. docbrown.info

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound (C₉H₁₀O₄), the molecular weight is 182.17 g/mol . guidechem.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 182. This peak corresponds to the intact molecule after the loss of a single electron. The presence of a smaller [M+1]⁺ peak at m/z 183 would be due to the natural abundance of the ¹³C isotope.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic esters and ethers. Key fragmentation patterns for related molecules such as methyl 2-hydroxybenzoate show a parent molecular ion peak at m/z 152. docbrown.info For methyl 3-methoxybenzoate, the molecular ion peak is at m/z 166, with a significant fragment at m/z 135. nih.gov Based on the analysis of related structures, the fragmentation of this compound would likely involve the following key steps:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 151. This is a common fragmentation pathway for methyl esters.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: This would lead to a fragment at m/z 152.

Formation of a hydroxybenzoyl cation: The loss of the methoxycarbonyl group (•COOCH₃) would produce a fragment at m/z 123.

A summary of the expected major fragment ions in the mass spectrum of this compound is presented in the table below.

| m/z Ratio | Proposed Fragment Ion | Description |

| 182 | [C₉H₁₀O₄]⁺ | Molecular Ion ([M]⁺) |

| 151 | [C₈H₇O₃]⁺ | Loss of a methoxy radical (•OCH₃) |

| 152 | [C₈H₈O₃]⁺ | Loss of formaldehyde (CH₂O) |

| 123 | [C₇H₇O₂]⁺ | Loss of the methoxycarbonyl group (•COOCH₃) |

This table is predictive and based on the fragmentation patterns of structurally similar compounds.

Vibrational Spectroscopy for Functional Group Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, carbonyl, ether, and aromatic functionalities.

Based on the spectra of related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, the following vibrational modes are expected: nist.gov

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group (O-H) involved in intramolecular hydrogen bonding with the adjacent carbonyl group.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as a series of sharp peaks between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will likely be observed in the 2850-2960 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the ester is predicted to be in the range of 1680-1720 cm⁻¹. The exact position will be influenced by conjugation with the aromatic ring and hydrogen bonding.

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching (Ester and Ether): Two distinct C-O stretching bands are expected. The C-O stretch of the ester group will likely appear in the 1200-1300 cm⁻¹ region, while the C-O stretch of the aryl ether will be observed around 1020-1075 cm⁻¹.

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 | O-H Stretch | Hydroxyl |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (Methyl) |

| 1680-1720 | C=O Stretch | Ester Carbonyl |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Ester |

| 1020-1075 | C-O Stretch | Aryl Ether |

This table is predictive and based on the known vibrational frequencies of functional groups in similar molecules.

X-ray Diffraction Analysis of Related Benzoate Crystal Structures

For instance, the crystal structure of methyl 4-nitrobenzoate (B1230335) reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net In this structure, the nitro group is nearly coplanar with the benzene ring, while the methoxycarbonyl group is slightly out of plane. The molecules are held together in the crystal lattice by weak intermolecular C-H···O hydrogen bonds. researchgate.net

It is plausible that this compound would also adopt a densely packed crystalline structure, with its conformation influenced by the steric and electronic effects of the hydroxyl and methoxy substituents. The presence of the hydroxyl group would likely lead to strong intermolecular hydrogen bonding, which would significantly influence the crystal packing arrangement.

The table below presents the crystallographic data for a related benzoate compound, methyl 4-nitrobenzoate. researchgate.net

| Crystal Parameter | Methyl 4-nitrobenzoate |

| Chemical Formula | C₈H₇NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.43 |

| b (Å) | 9.94 |

| c (Å) | 6.88 |

| β (°) | 104.9 |

| Volume (ų) | 821.5 |

| Z | 4 |

This data is for a related compound and serves as a reference for the potential crystal structure of this compound.

Computational Chemistry and Molecular Modeling of Methyl 2 Hydroxy 6 Methoxybenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. researchgate.netresearchgate.net These calculations provide detailed information about molecular geometry, orbital energies, and the distribution of electron density.

Table 1: Representative Calculated Geometric Parameters for a Substituted Benzoate (B1203000) Ring (based on similar structures) Note: This table presents typical values for a substituted benzoate ring as found in the literature for analogous compounds and are intended to be illustrative for Methyl 2-hydroxy-6-methoxybenzoate.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.38 - 1.40 |

| C-O (ester) | 1.35 - 1.37 |

| C=O (ester) | ~1.21 |

| C-O (methoxy) | ~1.36 |

| C-C-C (aromatic) | 118 - 121 |

| C-O-C (methoxy) | ~117 |

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Theoretical calculations for related aromatic esters provide insights into the likely electronic properties of this compound. epstem.netepstem.net

Table 2: Representative Calculated Electronic Properties (based on analogous compounds) Note: These values are illustrative and based on DFT calculations for structurally similar aromatic esters.

| Parameter | Representative Calculated Value |

|---|---|

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijrpr.com It is widely used in drug discovery to screen for potential inhibitors of a protein target. unair.ac.idnih.gov Given the structural similarity of this compound to salicylic (B10762653) acid, a well-known anti-inflammatory agent, molecular docking could be employed to predict its interaction with relevant biological targets, such as cyclooxygenase (COX) enzymes. unair.ac.idtsijournals.com

The process involves placing the ligand (this compound) into the binding site of a receptor (e.g., a protein) and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. asianpubs.org Docking studies on salicylic acid derivatives have shown that they can interact with the active sites of enzymes like COX-2 and cyclin-dependent kinase 2 (CDK2) through hydrogen bonds and other non-covalent interactions. unair.ac.idtsijournals.com For this compound, the hydroxyl, methoxy (B1213986), and ester groups would be expected to participate in key interactions with amino acid residues in a protein's active site.

Table 3: Representative Docking Scores of Salicylic Acid Derivatives against a Protein Target Note: This table provides illustrative docking scores based on published data for salicylic acid derivatives to demonstrate the type of output from a molecular docking study. The specific target protein and software used would influence the results.

| Compound | Docking Score (kcal/mol) |

|---|---|

| Salicylic Acid | -6.5 |

| Aspirin | -7.2 |

| Indomethacin Analog | -8.5 |

| Synthesized Salicylic Acid Derivative 1 | -9.2 asianpubs.org |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which has rotatable bonds in its methoxy and methyl ester groups, conformational analysis is crucial for understanding its three-dimensional structure and behavior.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. mdpi.com By simulating the motion of atoms and molecules, MD provides insights into the stability of different conformers and the energy barriers between them. asianpubs.org Such simulations have been applied to study the behavior of aromatic esters in different environments. nih.govacs.org

For this compound, MD simulations would likely reveal the preferred orientations of the methoxy and methyl ester groups relative to the benzene (B151609) ring. These orientations are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester or methoxy group. The simulations can also provide information on how the molecule's conformation changes in the presence of a solvent or when interacting with a biological target. acs.org

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the crystal). The surface is defined as the boundary where the contribution of the promolecule's electron density is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red. plos.org This provides a visual representation of the most significant interactions, such as hydrogen bonds.

For a molecule like this compound, the key intermolecular interactions would likely involve hydrogen bonds from the hydroxyl group, as well as C-H···O, C-H···π, and H···H contacts. The relative contributions of these interactions determine the stability of the crystal structure.

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Aromatic Compound Note: This table presents typical percentage contributions of intermolecular contacts for a substituted aromatic molecule, as found in the literature. The exact values for this compound would depend on its specific crystal packing.

| Type of Intermolecular Contact | Percentage Contribution |

|---|---|

| H···H | 40 - 55% |

| C···H/H···C | 20 - 30% |

| O···H/H···O | 10 - 25% |

| C···C | 2 - 5% |

Future Research Directions and Therapeutic Development for Methyl 2 Hydroxy 6 Methoxybenzoate

Preclinical Studies and In Vivo Efficacy Investigations

Initial research indicates that methyl 2-hydroxy-6-methoxybenzoate and its derivatives may possess anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai To fully understand its therapeutic potential, extensive preclinical studies are necessary. These investigations will involve in vitro assays to further characterize its biological activity and in vivo studies using animal models to evaluate its efficacy and pharmacokinetics. ontosight.ai For instance, the related compound 2-hydroxy-6-methoxybenzoic acid has already demonstrated significant analgesic effects in animal models. medchemexpress.com The data from these preclinical trials will be crucial in determining whether the compound can proceed to clinical development.

A critical aspect of these studies will be to establish a clear dose-response relationship and to identify the most effective and safe therapeutic window. The development of a robust formulation will also be key. For example, a protocol has been developed for solubilizing 2-hydroxy-6-methoxybenzoic acid for administration in preclinical studies, which could be adapted for this compound. medchemexpress.com

Potential for Lead Compound Optimization and Drug Discovery

This compound serves as an interesting lead compound for drug discovery. ontosight.aimedchemexpress.com Lead optimization is a critical process in medicinal chemistry where a compound with known biological activity is chemically modified to enhance its therapeutic properties, such as increasing potency, reducing toxicity, and improving metabolic stability. medchemexpress.com

Structure-activity relationship (SAR) studies are central to this process. By synthesizing and testing various analogs of this compound, researchers can identify the key structural features responsible for its biological effects. nih.gov This knowledge allows for the rational design of new molecules with improved pharmacological profiles. Techniques such as bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, can be employed to fine-tune the compound's characteristics. medchemexpress.com

An example of successful lead optimization can be seen in the development of novel tubulin polymerization inhibitors, where the modification of a benzo[b]furan scaffold, a structure with some similarities to the benzoate (B1203000) core of this compound, led to compounds with exceptional potency against cancer cells. nih.gov Similarly, the optimization of 2-hydroxymethyl imidazoles as non-hydroxamate LpxC inhibitors for treating Gram-negative bacterial infections demonstrates how lead optimization can result in the creation of new antibacterial agents. nih.gov

The ultimate goal of these optimization efforts is to identify a clinical drug candidate with a favorable balance of efficacy, safety, and pharmacokinetic properties. medchemexpress.com

Sustainable Sourcing and Production Methodologies

As the research and potential applications of this compound expand, the development of sustainable sourcing and production methods becomes increasingly important. Currently, the compound can be synthesized through various chemical routes, including the esterification of the corresponding carboxylic acid. ontosight.ai

One approach to sustainable production is the utilization of green chemistry principles. This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For example, a patented method for synthesizing 2-methoxy-6-methylbenzoic acid, a related compound, utilizes methanol (B129727) as a solvent, which can be conveniently recycled, thus protecting the environment. google.com This process also highlights the potential for one-pot reactions, which can improve efficiency and reduce waste. google.com

Furthermore, exploring biosynthetic routes for this compound could offer a more environmentally friendly alternative to traditional chemical synthesis. The parent compound, 6-methylsalicylic acid, is a known fungal polyketide, suggesting that microbial fermentation could be a viable production method. caymanchem.com Natural sourcing is also a possibility, as this compound has been identified in the root bark of the plant Securidaca longepedunculata. researchgate.net

| Production Method | Description | Key Advantages |

| Chemical Synthesis | Esterification of 2-hydroxy-6-methoxybenzoic acid with methanol. ontosight.ai | Well-established and scalable. |

| Green Synthesis | Utilization of recyclable solvents like methanol and one-pot reaction designs to minimize waste. google.com | Reduced environmental impact and improved process efficiency. |

| Biosynthesis | Potential for microbial fermentation based on the known biosynthetic pathways of related natural products like 6-methylsalicylic acid. caymanchem.com | Potentially more sustainable and can produce enantiomerically pure compounds. |

| Natural Sourcing | Extraction from natural sources such as the root bark of Securidaca longepedunculata. researchgate.net | Direct access to the natural compound. |

Addressing Research Gaps and Challenges in Bioactivity and Mechanism Elucidation

Despite the promising potential of this compound, several research gaps and challenges remain. A primary challenge is the complete elucidation of its mechanism of action. ontosight.ai While its anti-inflammatory, antimicrobial, and anticancer activities are suggested, the specific molecular targets and signaling pathways through which it exerts these effects are not yet fully understood. ontosight.ai

Further research is needed to comprehensively profile its bioactivity. This includes screening against a wider range of biological targets and in different disease models. For example, while its potential as an antifeedant for the pine weevil has been investigated, its effects on other pests or its broader ecological role are less known. diva-portal.org

A significant hurdle in this research is the availability of the compound and its analogs for testing. diva-portal.org While some isomers are commercially available, others need to be synthesized, which can be a complex and time-consuming process. diva-portal.org The development of efficient and regioselective synthetic methods is crucial for advancing the SAR studies needed to optimize this lead compound. diva-portal.org

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, pharmacology, and molecular biology. The insights gained will be invaluable for the future therapeutic development of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for Methyl 2-hydroxy-6-methoxybenzoate, and how can reaction conditions be optimized?

this compound is synthesized via selective O-methylation of Methyl 2,6-dihydroxybenzoate using methylating agents (e.g., methyl iodide) under basic conditions. Critical parameters include solvent choice (acetone or DMF), temperature control (reflux at ~60°C), and stoichiometric ratios to prevent over-methylation. Yield optimization may require monitoring by thin-layer chromatography (TLC) and purification via recrystallization or silica gel chromatography .

Q. How is this compound isolated from natural sources, and what analytical techniques confirm its structure?

While the methyl ester is typically synthetic, structurally related benzyl esters (e.g., Benzyl 2-hydroxy-6-methoxybenzoate) are isolated from plant extracts (e.g., Desmos chinensis) using dichloromethane extraction followed by silica gel column chromatography. Structure elucidation employs 1D/2D NMR (COSY, HMBC), MS, and comparison with literature data. For synthetic batches, HPLC purity analysis is recommended .

Q. What spectroscopic methods characterize hydrogen bonding interactions in this compound?

UV-Vis and fluorescence spectroscopy distinguish intramolecular (500 nm emission) and intermolecular (387 nm emission) hydrogen bonding. IR spectroscopy further identifies O–H and C=O stretching frequencies. X-ray crystallography (using SHELXL refinement) resolves solid-state H-bonding networks .

Advanced Research Questions

Q. What in vitro assays evaluate the antifungal efficacy of this compound, and how does it compare to analogs?

High-performance TLC (HPTLC) bioassays against crop pathogens (e.g., Fusarium avenaceum) quantify inhibition zones. Benzyl 2-hydroxy-6-methoxybenzoate, a structural analog, shows IC50 values of 25–26 µg/mL, suggesting methyl derivatives may require similar testing. High-resolution mass spectrometry (HRMS) and molecular docking can correlate substituent effects with activity .

Q. How do ester group modifications influence the compound’s antifungal mechanism?

Lipophilicity (logP) and hydrogen-bonding capacity of the ester group affect membrane permeability. For example, benzyl esters exhibit stronger activity than methyl derivatives due to enhanced lipid bilayer penetration. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., ethyl, propyl esters) and testing via mycelial growth inhibition assays .

Q. How can contradictions in spectral data for derivatives be resolved?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:

- DEPT and HMBC NMR to confirm carbon connectivity.

- Crystallographic validation (e.g., SHELX-refined structures) to resolve ambiguous H-bonding or stereochemistry.

- Comparative analysis with synthetic standards to rule out byproducts .

Methodological Notes

- Synthetic Optimization : Use anhydrous conditions to prevent hydrolysis of the methyl ester.

- Bioassay Design : Include positive controls (e.g., fluconazole) and triplicate trials to ensure reproducibility.

- Crystallography : SHELXL refinement is preferred for small-molecule structures due to its robustness in handling H-atom placement and disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.